molecular formula C13H13N3O2 B2654427 4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid CAS No. 941236-36-8

4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B2654427
CAS No.: 941236-36-8
M. Wt: 243.266
InChI Key: MNELOJHAFJOQMO-UHFFFAOYSA-N
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Description

4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid is a chemical compound for research use only. It is not for diagnostic or therapeutic applications. This compound belongs to a class of pyrimidine derivatives recognized for their significant potential in biomedical research, particularly in the study of intracellular signaling pathways . Structurally similar compounds featuring the 4-[(3-methylphenyl)amino]pyrimidine core have been identified as potent and selective inhibitors of key regulatory kinases . For instance, closely related molecules are established as inhibitors of Syk kinase (Spleen Tyrosine Kinase), a critical enzyme in Fc receptor signal transduction . Fc receptor-mediated signaling is a fundamental process in immune cell activation, and its modulation is a key area of investigation for various immunological disorders . The mechanism of action for this compound class typically involves competitive binding at the enzyme's active site, thereby blocking the phosphorylation events that drive cellular activation cascades . Researchers may utilize this pyrimidine derivative as a key intermediate in the synthesis of more complex bioactive molecules or as a tool compound for probing disease mechanisms For Research Use Only . This product is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-methyl-2-(3-methylanilino)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-4-3-5-10(6-8)16-13-14-7-11(12(17)18)9(2)15-13/h3-7H,1-2H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNELOJHAFJOQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=C(C(=N2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of 3-methylphenylamine with a pyrimidine derivative under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid, have shown potential in cancer treatment by inhibiting the overproliferation of cancer cells. A study highlighted the synthesis of a series of aryl-substituted pyrimidine derivatives that exhibited significant antibacterial and anticancer activities, suggesting a promising pathway for developing new therapeutic agents against various malignancies .

Antibacterial Properties

The compound has been investigated for its antibacterial properties. The synthesis of novel pyrimidine derivatives has been linked to their effectiveness against bacterial strains, which could lead to the development of new antibiotics . The structural similarity to known antibacterial agents suggests that this compound may share similar mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and thin-layer chromatography are commonly employed to confirm the structure and purity of the synthesized compounds .

Novel Derivative Development

In a notable study, researchers synthesized a series of 2-N-(aryl substituted)-4-methyl-6-phenylpyrimidine-5-carboxylic acids and evaluated their biological activities. The findings demonstrated that these compounds could serve as effective agents in treating infections caused by resistant bacterial strains, showcasing their potential for further development in pharmaceutical applications .

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of this compound against established drugs in clinical use. These studies often highlight the advantages of new compounds in terms of potency and reduced side effects, making them attractive candidates for drug development .

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, modulating their activity and resulting in desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid 941236-36-8 C₁₃H₁₃N₃O₂ 243.27 3-Methylphenylamino, 4-methyl Moderate hydrophilicity; commercial purity ≥95%
4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid 924834-90-2 C₁₃H₁₃N₃O₂ 243.27 4-Methylphenylamino (positional isomer) Similar solubility; potential differences in aromatic stacking
4-Methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylic acid N/A C₂₀H₁₆F₃N₃O₂ 393.36 Trifluoromethylphenylamino, phenyl Enhanced lipophilicity; increased metabolic stability
4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid 861583-66-6 C₁₃H₁₂N₂O₂ 228.25 4-Methylphenyl (no amino group) Reduced hydrogen-bonding capacity; lower solubility
4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid N/A C₁₁H₁₅N₃O₃ 245.26 Tetrahydrofuran-methylamino Improved hydrophilicity; cyclic ether enhances conformational rigidity

Physicochemical and Pharmacological Differences

  • Hydrophilicity and Solubility: The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate, MW 271.31) . Trifluoromethyl-substituted analogs (e.g., from ) exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Electronic Effects: The electron-withdrawing trifluoromethyl group (e.g., in ) increases the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to the methyl-substituted parent compound (pKa ~4.0–4.5) .
  • Synthetic Accessibility :

    • The target compound and its 4-methylphenyl isomer are synthesized in high yields (>90%) via NaOH-mediated ester hydrolysis .
    • Trifluoromethyl derivatives require more complex coupling steps (e.g., microwave-assisted reactions with boronic acids) and lower yields (70–80%) .

Biological Activity

4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid, also known by its CAS number 941236-36-8, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on antibacterial activity, enzyme inhibition, and potential therapeutic applications.

Molecular Formula : C₁₃H₁₃N₃O₂
Molecular Weight : 243.27 g/mol
CAS Number : 941236-36-8
Structure : The compound features a pyrimidine ring substituted with a methyl group and an amino group linked to a 3-methylphenyl moiety.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. The compound's structure suggests it may interact with bacterial enzymes, particularly those involved in the methylerythritol phosphate (MEP) pathway, which is absent in mammals.

  • Mechanism of Action : Compounds targeting the MEP pathway inhibit enzymes essential for isoprenoid biosynthesis. The fifth enzyme in this pathway, IspF, has been a focus for designing inhibitors that demonstrate antibacterial activity against pathogens such as Burkholderia pseudomallei and Escherichia coli .
  • In Vitro Studies : In vitro evaluations have shown that various pyrimidine derivatives exhibit significant antibacterial activity against multiple strains, including Staphylococcus aureus and Klebsiella pneumoniae. For example, compounds with carboxylic acid substituents at the 5-position of the pyrimidine ring often demonstrate enhanced potency compared to their ester counterparts .
CompoundMIC (µg/mL)Target Bacteria
This compoundTBDTBD
Compound A3.12Staphylococcus aureus
Compound B12.5Klebsiella pneumoniae

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Specifically, it may act on dihydrofolate reductase (DHFR), an important target in cancer therapy due to its role in folate metabolism.

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can lead to reduced synthesis of tetrahydrofolate, impacting DNA synthesis and cell proliferation. This mechanism is critical in cancer treatments, where rapid cell division occurs .
  • Case Studies : Several studies have reported on the synthesis and evaluation of pyrimidine derivatives as DHFR inhibitors. For instance, compounds with similar structures have shown promising results in preclinical trials for various cancers .

Therapeutic Potential

The biological activities of this compound indicate its potential therapeutic applications:

  • Antibacterial Agents : Given its activity against key bacterial strains, this compound could serve as a lead for developing new antibiotics, particularly in an era of increasing antibiotic resistance.
  • Cancer Treatment : Its ability to inhibit DHFR positions it as a candidate for further research in oncology, targeting rapidly dividing cancer cells.

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid?

A two-step approach is commonly employed:

Nucleophilic substitution : React a 2-chloro-4-methylpyrimidine-5-carboxylic acid derivative with 3-methylaniline under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .

Carboxylic acid activation : Hydrolyze intermediate esters (e.g., ethyl or methyl esters) using aqueous NaOH or HCl, followed by acidification to isolate the free carboxylic acid.
Key validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (>95%) .

Q. How can structural conformation and hydrogen bonding be analyzed for this compound?

  • X-ray crystallography : Resolve the crystal structure to determine dihedral angles between the pyrimidine ring and substituents. For example, intramolecular N–H⋯N hydrogen bonds stabilize the planar conformation (e.g., dihedral angles <15° between pyrimidine and aryl groups) .
  • Spectroscopy : Use 1H^1H-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR for carbonyl (C=O stretch ~1700 cm1^{-1}) and amine (N–H stretch ~3300 cm1^{-1}) identification .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for biological assays?

  • Co-solvent systems : Use DMSO-water gradients (e.g., 10% DMSO) to enhance solubility while maintaining bioactivity.
  • Prodrug derivatization : Synthesize ester or amide derivatives (e.g., ethyl ester) to improve lipophilicity, then hydrolyze in vivo .
  • Validation : Measure partition coefficients (logP) via shake-flask method (expected logP ~2.5 for the parent compound) .

Q. What strategies address polymorphism and its impact on bioactivity?

  • Polymorph screening : Recrystallize from solvent mixtures (e.g., ethanol/water, acetone/hexane) and characterize forms via DSC (melting point variations ±5°C) and PXRD (distinct diffraction patterns at 2θ = 10–30°) .
  • Bioactivity correlation : Compare IC50_{50} values of polymorphs in enzymatic assays (e.g., kinase inhibition) to identify the most active form .

Q. How can computational modeling predict binding interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., carboxylic acid moiety as a H-bond donor).
  • Molecular docking : Screen against kinase domains (e.g., EGFR or VEGFR) using PyMOL or AutoDock. Prioritize binding poses with ΔG < -8 kcal/mol and validate via MD simulations .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported antimicrobial activity across studies?

  • Experimental variables : Standardize inoculum size (e.g., 1×106^6 CFU/mL) and solvent controls (DMSO ≤1% v/v).
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., 3-methylphenyl vs. 4-chlorophenyl groups) on MIC values against S. aureus or C. albicans .

Q. Why do NMR spectra vary between synthetic batches?

  • Tautomerism : The pyrimidine ring may exhibit keto-enol tautomerism, altering proton environments. Use 13C^{13}C-NMR to confirm carbonyl resonance at ~165 ppm .
  • Trace solvents : Ensure complete drying (vacuum oven, 40°C) to remove residual DMF or DMSO, which obscure δ 2.5–3.5 ppm regions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagent/ConditionYield (%)Purity (HPLC)
13-Methylaniline, DMF, 90°C, 18h65–7590–95
26M HCl, reflux, 6h80–85>98

Q. Table 2. Crystallographic Data

ParameterValueSource
Dihedral angle (pyrimidine-aryl)12.8° ± 0.2°
Intramolecular H-bond (N–H⋯N)2.12 Å, 156°
C–H⋯π interactions3.45 Å (pyrimidine ring)

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